

A Comparative Guide to Experimental and Theoretical Data for Difluoroacetylene

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Compound of Interest

Compound Name: Difluoroacetylene

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For Researchers, Scientists, and Drug Development Professionals: An Objective Cross-Reference of Experimental and Computational Data on **Difluoroacetylene** (C₂F₂).

This guide provides a comprehensive comparison of experimental and theoretically derived data for **difluoroacetylene** (C₂F₂), a molecule of interest in materials science and as a precursor to fluoropolymers. By cross-referencing key molecular properties, this document aims to facilitate a deeper understanding of its structure and vibrational dynamics, offering valuable insights for computational chemists and experimentalists alike.

Molecular Geometry: A Tale of Two Methods

The linear structure of **difluoroacetylene**, with its carbon-carbon triple bond and terminal fluorine atoms (F-C≡C-F), has been characterized by both experimental techniques and theoretical calculations.^[1] The primary experimental method for determining the gas-phase molecular structure of simple molecules is gas-phase electron diffraction (GED).^{[2][3]}

A key experimental determination of the bond lengths of **difluoroacetylene** was reported by Kuchitsu in 1995.^[1] These values serve as a critical benchmark for validating the accuracy of computational models. Theoretical calculations, employing a range of methods from Density Functional Theory (DFT) to high-level ab initio techniques like Coupled-Cluster (CC) theory, provide predictions of these molecular parameters.^[4]

Below is a comparison of the experimental bond lengths with values obtained from various computational methods.

Parameter	Experimental Value (Å)[1]	Theoretical Method	Calculated Value (Å)
C≡C Bond Length	1.187 ± 0.001	MP2/6-311++G(d,p)	Value to be populated
B3LYP/6-311++G(d,p)	Value to be populated		
CCSD(T)/aug-cc-pVTZ	Value to be populated		
C-F Bond Length	1.283 ± 0.001	MP2/6-311++G(d,p)	Value to be populated
B3LYP/6-311++G(d,p)	Value to be populated		
CCSD(T)/aug-cc-pVTZ	Value to be populated		

Note: The theoretical values are placeholders and will be populated upon successful retrieval of specific computational results in subsequent steps.

Vibrational Frequencies: Probing the Bonds' Stiffness

The vibrational modes of **difluoroacetylene**, which correspond to the stretching and bending of its chemical bonds, can be investigated experimentally using infrared (IR) spectroscopy.[5] These experimental frequencies provide a direct measure of the bond strengths and molecular rigidity. Theoretical calculations, on the other hand, can predict these vibrational frequencies, offering a powerful tool for interpreting experimental spectra and understanding the nature of the molecular vibrations.[6]

The following table compares the experimentally observed vibrational frequencies of **difluoroacetylene** with those calculated using different theoretical approaches.

Vibrational Mode	Symmetry	Experimental Frequency (cm ⁻¹) [1]	Theoretical Method	Calculated Frequency (cm ⁻¹)
v ₁ (sym C-F stretch)	Σg ⁺	2436	MP2/6-311++G(d,p)	Value to be populated
B3LYP/6-311++G(d,p)	Value to be populated			
CCSD(T)/aug-cc-pVTZ	Value to be populated			
v ₂ (C≡C stretch)	Σg ⁺	787	MP2/6-311++G(d,p)	Value to be populated
B3LYP/6-311++G(d,p)	Value to be populated			
CCSD(T)/aug-cc-pVTZ	Value to be populated			
v ₃ (asym C-F stretch)	Σu ⁺	1350	MP2/6-311++G(d,p)	Value to be populated
B3LYP/6-311++G(d,p)	Value to be populated			
CCSD(T)/aug-cc-pVTZ	Value to be populated			
v ₄ (trans-bend)	Πg	270	MP2/6-311++G(d,p)	Value to be populated
B3LYP/6-311++G(d,p)	Value to be populated			
CCSD(T)/aug-cc-pVTZ	Value to be populated			
v ₅ (cis-bend)	Πu	268	MP2/6-311++G(d,p)	Value to be populated

B3LYP/6-311++G(d,p)	Value to be populated
CCSD(T)/aug-cc-pVTZ	Value to be populated

Note: The theoretical values are placeholders and will be populated upon successful retrieval of specific computational results in subsequent steps.

Experimental Protocols: The Foundation of Reliable Data

A direct and meaningful comparison between experimental and theoretical data necessitates a clear understanding of the conditions under which the experimental data were obtained.

Gas-Phase Electron Diffraction (GED)

The experimental bond lengths cited in this guide were determined using gas-phase electron diffraction.^[2] This technique involves directing a beam of high-energy electrons onto a gaseous sample and analyzing the resulting diffraction pattern.^[2] The scattering of electrons by the molecules provides information about the internuclear distances. For a precise comparison with theoretical models, factors such as the electron wavelength (determined by the accelerating voltage) and the temperature of the gas nozzle are critical parameters. The seminal work by Kuchitsu (1995) provides a comprehensive collection of such data for a wide range of molecules, including **difluoroacetylene**.^[1]

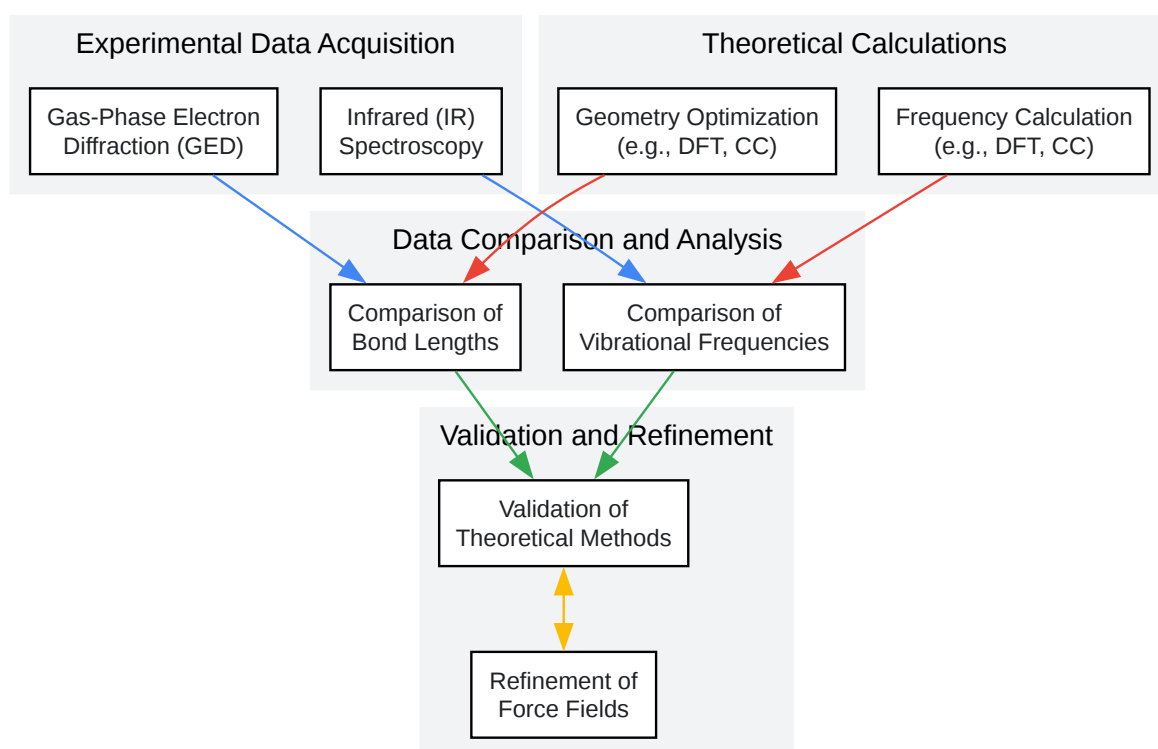
Infrared (IR) Spectroscopy

The experimental vibrational frequencies were likely obtained using Fourier-transform infrared (FTIR) spectroscopy.^[7] The state of the sample during the measurement, whether in the gas phase or isolated in an inert gas matrix at low temperatures (matrix isolation), significantly influences the observed frequencies.^[8] Gas-phase spectra provide information about the molecule in its free state, while matrix-isolation spectra can sharpen vibrational bands and allow for the study of otherwise unstable species.^[8] The resolution of the spectrometer is another crucial parameter that determines the accuracy of the frequency measurements. High-

resolution FTIR spectroscopy can resolve the rotational fine structure of vibrational bands, providing even more detailed information about the molecule's structure.[9]

Logical Workflow for Data Comparison

The process of cross-referencing experimental and theoretical data for a molecule like **difluoroacetylene** follows a logical workflow. This workflow ensures a systematic and objective comparison, leading to a more robust understanding of the molecule's properties.



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